molecular formula C18H16N2O2 B5660788 (1-hydroxy-4,5,6,7-tetrahydro-1H-benzimidazol-2-yl)(1-naphthyl)methanone

(1-hydroxy-4,5,6,7-tetrahydro-1H-benzimidazol-2-yl)(1-naphthyl)methanone

Cat. No. B5660788
M. Wt: 292.3 g/mol
InChI Key: XZHMFWGGORJBND-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzimidazole derivatives, including compounds with complex structures similar to "(1-hydroxy-4,5,6,7-tetrahydro-1H-benzimidazol-2-yl)(1-naphthyl)methanone," often involves intricate reactions. For instance, the addition of imidazole and benzimidazole to quinones has been studied, demonstrating the formation of hydroquinones through monosubstitution and disubstitution processes. Such reactions highlight the diverse pathways for synthesizing benzimidazole-related compounds, which could extend to the compound (Escolástico et al., 1994).

Molecular Structure Analysis

Molecular structure analysis of benzimidazole derivatives reveals significant insights into their conformation and interactions. Studies have shown the crystal structure of various benzimidazole compounds, indicating the importance of hydrogen bonds in defining their molecular configuration. For example, the structure of a methanol monosolvate benzimidazole derivative showcases the dihedral angle and hydrogen bonding, which are crucial for understanding the molecular geometry and stability of such compounds (Flores-Ramos et al., 2013).

Chemical Reactions and Properties

Benzimidazole compounds participate in a variety of chemical reactions, leading to the formation of complex molecules. For instance, the reaction of benzimidazole with silver ions and subsequent interactions with amino acids showcases the compound's reactivity and potential for forming diverse chemical structures. Such studies highlight the reactive nature of benzimidazole derivatives and their ability to form stable complexes with metal ions and other organic compounds (Dessingou et al., 2012).

properties

IUPAC Name

(1-hydroxy-4,5,6,7-tetrahydrobenzimidazol-2-yl)-naphthalen-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2/c21-17(14-9-5-7-12-6-1-2-8-13(12)14)18-19-15-10-3-4-11-16(15)20(18)22/h1-2,5-9,22H,3-4,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZHMFWGGORJBND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)N=C(N2O)C(=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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